molecular formula C16H20F3NO4 B4750852 Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B4750852
M. Wt: 347.33 g/mol
InChI Key: XFVUMXNZXMZRNT-UHFFFAOYSA-N
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Description

Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a sec-butyl group, an anilino group, and a trifluoromethyl group

Properties

IUPAC Name

methyl 4-(4-butan-2-ylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-4-10(2)11-5-7-12(8-6-11)20-13(21)9-15(23,14(22)24-3)16(17,18)19/h5-8,10,23H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVUMXNZXMZRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(sec-butyl)aniline with a suitable ester or acid chloride, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The anilino group may interact with specific binding sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-amino-4-(trifluoromethyl)anilino]-butanoate: This compound shares the trifluoromethyl and anilino groups but differs in the position of the amino group.

    Methyl 4-[4-(tert-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with a tert-butyl group instead of a sec-butyl group.

Uniqueness

Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The sec-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Reactant of Route 2
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Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

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